3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol
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Overview
Description
3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol is a chemical compound with the molecular formula C11H11N3S and a molecular weight of 217.29 . It is a product used for proteomics research .
Molecular Structure Analysis
The InChI code for 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol is 1S/C11H11N3S/c15-11-12-10 (8-6-7-8)13-14 (11)9-4-2-1-3-5-9/h1-5,8H,6-7H2, (H,12,13,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol include a molecular weight of 217.29 . More specific properties such as melting point, boiling point, solubility, and others are not available in the retrieved data.Scientific Research Applications
Heterocyclic Compounds and Modern Organic Chemistry
Heterocyclic compounds, including 1,2,4-triazole derivatives, play a pivotal role in modern organic chemistry. These compounds are extensively used in medicine, pharmacy, agriculture, and new materials production. 1,2,4-Triazole derivatives, like 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol, have drawn significant scientific interest due to their diverse physical-chemical properties and potential pharmacological activities (Khilkovets, 2021).
Synthesis and Characterization
The synthesis and characterization of various 1,2,4-triazole derivatives have been a focus area, with research exploring new methods of synthesis, characterization, and study of these compounds. This includes the investigation of their physical parameters, spectroscopic properties (like IR and NMR), and their molecular structures (Sarhan et al., 2008).
Biological and Medicinal Applications
1,2,4-Triazole derivatives exhibit a broad spectrum of biological activities. These activities include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer properties, among others. Importantly, these derivatives are also recognized for their low toxicity, making them promising candidates for further studies in biological and medicinal applications (Aksyonova-Seliuk et al., 2018).
Structural Applications and Further Research
The study of the structure of 1,2,4-triazole derivatives and their physical properties is crucial for developing new biologically active substances. This includes the synthesis of various derivatives and confirmation of their structures using advanced analytical methods. The results of such studies provide a foundation for future research in discovering new biologically active substances (Hotsulia, 2019).
Future Directions
The future directions for the use and study of 3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol would depend on the results of ongoing research and development efforts. As it is used in proteomics research , it may have potential applications in the study of proteins and their roles in biological processes.
Mechanism of Action
Target of Action
It is known that triazole compounds often exhibit their activity through the n1 and n2 nitrogen atoms of the triazole moiety . These atoms actively contribute to binding to the active site of enzymes .
Mode of Action
It can be inferred from the general behavior of triazole compounds that they interact with their targets by forming bonds with the active sites of enzymes . This interaction can lead to changes in the enzyme’s function, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Given the general behavior of triazole compounds, it can be inferred that the compound may affect pathways involving the enzymes to which it binds . The downstream effects of these interactions would depend on the specific functions of the enzymes involved.
Result of Action
Based on the general behavior of triazole compounds, it can be inferred that the compound’s interaction with enzyme active sites could lead to changes in cellular processes controlled by these enzymes .
properties
IUPAC Name |
5-cyclopropyl-2-phenyl-1H-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c15-11-12-10(8-6-7-8)13-14(11)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFPFIJRKXJFRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=S)N(N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-phenyl-1H-1,2,4-triazole-5-thiol |
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